molecular formula C11H10F3NO3 B8360473 3,3,3-trifluoro-N-(2-formyl-4-methoxyphenyl)propanamide

3,3,3-trifluoro-N-(2-formyl-4-methoxyphenyl)propanamide

Cat. No. B8360473
M. Wt: 261.20 g/mol
InChI Key: GGBYQZQUUFEYPX-UHFFFAOYSA-N
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Patent
US09433618B2

Procedure details

To a solution of 3,3,3-trifluoro-N-(2-(hydroxymethyl)-4-methoxyphenyl)propanamide (6.30 g, 23.9 mmol) in anhydrous CH2Cl2 (200 mL) was added MnO2 (20.0 g, 229 mmol). The mixture was refluxed for 16 hours. The mixture was filtered off and the filtrate was concentrated to give the desired product (5.30 g, yield 84%).
Name
3,3,3-trifluoro-N-(2-(hydroxymethyl)-4-methoxyphenyl)propanamide
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[CH2:15][OH:16])=[O:5]>C(Cl)Cl.O=[Mn]=O>[F:1][C:2]([F:17])([F:18])[CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[CH:15]=[O:16])=[O:5]

Inputs

Step One
Name
3,3,3-trifluoro-N-(2-(hydroxymethyl)-4-methoxyphenyl)propanamide
Quantity
6.3 g
Type
reactant
Smiles
FC(CC(=O)NC1=C(C=C(C=C1)OC)CO)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(CC(=O)NC1=C(C=C(C=C1)OC)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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